molecular formula C19H17ClN4O2 B11044078 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

Cat. No.: B11044078
M. Wt: 368.8 g/mol
InChI Key: CBVVOHVMEQXNQE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile is an organic compound with a complex bicyclic structure It is characterized by the presence of a chlorophenyl group, an imino group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-imino-5-isopropyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile: Similar structure but lacks the methyl group.

    1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8-dicarbonitrile: Similar structure but has fewer nitrile groups.

Uniqueness

The presence of the chlorophenyl group, imino group, and multiple nitrile groups in 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile makes it unique compared to other similar compounds

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-imino-7-methyl-5-propan-2-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

InChI

InChI=1S/C19H17ClN4O2/c1-11(2)15-18(10-23)16(24)26-19(25-15,12(3)17(18,8-21)9-22)13-4-6-14(20)7-5-13/h4-7,11-12,15,24H,1-3H3

InChI Key

CBVVOHVMEQXNQE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(C(OC1(OC2=N)C3=CC=C(C=C3)Cl)C(C)C)C#N)(C#N)C#N

Origin of Product

United States

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